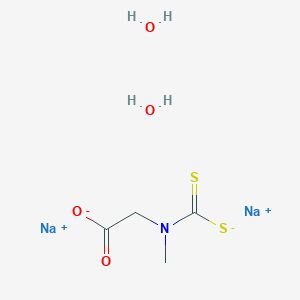
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is a chemical compound with the molecular formula C₄H₅NNa₂O₂S₂·2H₂O. It is known for its ability to form stable complexes with iron and nitric oxide, making it a valuable reagent in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate involves the reaction of sarcosine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then crystallized as a dihydrate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with iron and nitric oxide.
Oxidation: Can be oxidized to form disulfides.
Substitution: Reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Iron (II) sulfate: Used to form iron complexes.
Nitric oxide: Reacts to form nitric oxide complexes.
Oxidizing agents: Used in oxidation reactions.
Major Products
Iron complexes: Formed with iron (II) sulfate.
Nitric oxide complexes: Formed with nitric oxide.
Disulfides: Formed through oxidation.
Scientific Research Applications
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is widely used in scientific research due to its ability to form stable complexes with iron and nitric oxide. Some of its applications include:
Biochemical Research: Used as a spin-trapping reagent for nitric oxide detection.
Medical Research: Investigated for its potential in imaging nitric oxide in biological systems.
Industrial Applications: Used in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects by forming stable complexes with iron and nitric oxide. The iron complex, N-(dithiocarboxy)sarcosine iron (II), has a high affinity for nitric oxide, allowing it to trap and stabilize nitric oxide in biological systems . This mechanism is crucial for its use in nitric oxide detection and imaging .
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound used for nitric oxide detection.
Ammonium dithiocarbamate: Similar in structure but more toxic compared to the disodium salt.
Uniqueness
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is unique due to its high water solubility and lower toxicity compared to other dithiocarbamate compounds. Its ability to form stable complexes with iron and nitric oxide makes it particularly valuable in biochemical and medical research .
Properties
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














